molecular formula C44H84NO8P B1264241 1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine

1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine

Cat. No. B1264241
M. Wt: 786.1 g/mol
InChI Key: GEBIVJZAMTZGNL-PQZYZDDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (10Z,12Z)-octadecadienoyl respectively It has a role as a mouse metabolite. It derives from a dihomolinoleic acid and an octadecanoic acid.

Scientific Research Applications

Enhanced Therapeutic Effects of Liposome-Associated 1-O-Octadecyl-2-O-Methyl-sn-Glycero-3-Phosphocholine

The ether-lipid 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3) displays anticancer activity. Research has shown that its encapsulation in liposomes can significantly reduce systemic toxicity and increase therapeutic efficacy in mouse tumor models, suggesting a promising approach for cancer treatment (Ahmad et al., 1997).

Comparison in Chemically Induced Rat Tumors

A study compared 1-Octadecyl-2-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) with another compound in chemically induced rat tumors, finding varying levels of therapeutic efficacy and indicating the potential for specific applications in cancer treatment (Berger & Schmähl, 1986).

In Vivo Metabolism of Biologically Active Phospholipids

The in vivo metabolism of a class of biologically active phospholipids, including 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, has been studied, revealing rapid clearance from blood and accumulation in various tissues. This research contributes to understanding the biological behavior of such compounds (Blank et al., 1981).

Effect on Hypertension and Blood Pressure Regulation

Research on 1-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine has shown significant effects on blood pressure regulation in hypertensive rats, highlighting its potential in cardiovascular therapies (Masugi et al., 1984).

Metabolism of Ether Analog Liposomes

A study on the metabolism of liposomes made from an ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in rats provided insights into their potential as drug carriers, showing slow metabolism and suggesting advantages for their use in drug delivery and possibly in reverse cholesterol transport (Stein et al., 1984).

properties

Product Name

1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

IUPAC Name

[(2R)-2-[(10Z,12Z)-octadeca-10,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,19,21,42H,6-14,16,18,20,22-41H2,1-5H3/b17-15-,21-19-/t42-/m1/s1

InChI Key

GEBIVJZAMTZGNL-PQZYZDDCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC/C=C\C=C/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC=CC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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